molecular formula C11H20N2O3 B3235494 [((S)-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid CAS No. 1354017-32-5

[((S)-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid

Cat. No.: B3235494
CAS No.: 1354017-32-5
M. Wt: 228.29 g/mol
InChI Key: JAACYQDMIVWOOF-JTQLQIEISA-N
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Description

[((S)-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid: is a complex organic compound with a unique structure that includes a piperidine ring, an acetyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [((S)-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of piperidine derivatives followed by the introduction of the amino acid moiety through a series of condensation and substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products: The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In organic synthesis, [((S)-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: The compound has potential applications in the study of enzyme mechanisms and protein-ligand interactions. Its structural features make it a suitable candidate for probing the active sites of various enzymes.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound is also explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals and other substrates.

Mechanism of Action

The mechanism by which [((S)-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid exerts its effects involves its interaction with specific molecular targets. The piperidine ring and amino acid moiety allow it to bind to enzymes and receptors, modulating their activity. The acetyl group can participate in acetylation reactions, influencing protein function and gene expression. The compound’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

    Meldrum’s Acid: Known for its use in organic synthesis, particularly in the formation of heterocycles.

    Dimedone: Utilized in the synthesis of various organic compounds due to its reactive methylene group.

    Barbituric Acid: Used in the synthesis of barbiturates, which are important in medicinal chemistry.

Uniqueness: What sets [((S)-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid apart from these similar compounds is its combination of a piperidine ring with an amino acid moiety, providing a unique set of chemical properties and reactivity. This structural uniqueness allows for a broader range of applications and the potential for novel discoveries in various scientific fields.

Properties

IUPAC Name

2-[[(3S)-1-acetylpiperidin-3-yl]-ethylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-12(8-11(15)16)10-5-4-6-13(7-10)9(2)14/h10H,3-8H2,1-2H3,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAACYQDMIVWOOF-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)O)[C@H]1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101234041
Record name Glycine, N-[(3S)-1-acetyl-3-piperidinyl]-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354017-32-5
Record name Glycine, N-[(3S)-1-acetyl-3-piperidinyl]-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354017-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(3S)-1-acetyl-3-piperidinyl]-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101234041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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